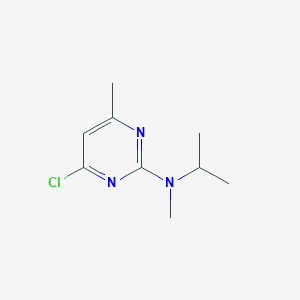

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine

Description

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine (molecular formula: C₆H₈ClN₃) is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, an isopropyl group on the N atom at position 2, and a methyl group at position 6 (SMILES: CC1=CC(=NC(=N1)NC)Cl) . Its structural features, including electron-withdrawing (chloro) and sterically bulky (isopropyl) substituents, influence its reactivity and interactions with biological targets.

Properties

IUPAC Name |

4-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-6(2)13(4)9-11-7(3)5-8(10)12-9/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYTFUEVYGORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and isopropylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol at a temperature range of 0-50°C.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidines .

Scientific Research Applications

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine has several scientific research applications, including:

Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.

Agriculture: It serves as a precursor for the development of agrochemicals, such as herbicides and fungicides.

Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a) 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine

- Similarity : 0.84

- Key Differences : A methylthio (-SMe) group replaces the dimethyl/isopropyl substitution at position 2.

- This may enhance interactions with thiol-containing biological targets .

b) 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine

- CAS : 1111849-46-7

- Key Differences : Cyclopropyl (rigid, planar) and methyl groups replace the isopropyl and dimethyl groups.

c) 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

- Structure: Chlorine at position 6, dimethylamino groups at positions 2 and 4 .

- Impact: The amino groups enhance hydrogen-bonding capacity, making this compound more hydrophilic than the target. This could improve solubility but reduce membrane permeability .

Functional Group Modifications

a) 6-Chloro-N,N,2-trimethylpyrimidin-4-amine

- Similarity : 0.89

- Key Differences : Trimethyl substitution (positions 2, 4, and 6) instead of chloro-isopropyl-dimethyl.

b) 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine | 169.60 g/mol | 2.3 | 1 | 3 |

| 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine | 217.72 g/mol | 2.8 | 1 | 3 |

| 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine | 183.64 g/mol | 1.9 | 1 | 3 |

| 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine | 172.62 g/mol | 1.2 | 2 | 4 |

Notes:

- The target compound exhibits moderate lipophilicity (LogP ~2.3), balancing solubility and membrane permeability.

- Compounds with sulfur (e.g., methylthio) show higher LogP, favoring lipid bilayer penetration .

- Amino-substituted derivatives (e.g., 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine) are more hydrophilic, ideal for aqueous-phase reactions .

Biological Activity

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest various mechanisms of action, particularly in the realms of antimicrobial, antiviral, and anticancer activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C_10H_13ClN_4

- Molecular Weight : Approximately 224.69 g/mol

- Log P : Ranges from 1.03 to 1.45, indicating moderate lipophilicity.

The presence of chlorine and multiple methyl groups in its structure enhances its chemical reactivity and biological activity. The amino group (NH2) and chlorine atom on the pyrimidine ring are significant for potential hydrogen bonding interactions, which are crucial for biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve interference with bacterial metabolic processes or inhibition of specific enzymes critical for bacterial survival.

Antiviral Activity

The compound has demonstrated efficacy against viral infections, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. This suggests that it may disrupt viral replication processes, making it a candidate for further development in antiviral therapies. Studies have shown that similar compounds can interfere with the binding of reverse transcriptase to its natural substrates, thus inhibiting viral replication .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest at the G1 phase. In vitro studies have reported significant cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may act as an inhibitor of mitochondrial complex I, disrupting energy production in target organisms.

- Binding Affinity : Studies have shown its potential interactions with enzymes involved in viral replication and bacterial growth inhibition.

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of this compound and structurally similar compounds is provided below:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | Moderate | Effective | Significant | NNRTI against HIV-1 |

| 4-Chloro-N,N,5-trimethylpyrimidin-2-amine | Notable | Moderate | Limited | Potential for further development |

| 5,6-Dichloro-2-(4-nitrophenyl)benzimidazole | High | Effective | Moderate | Superior activity against certain viruses |

Case Studies and Research Findings

- Antiviral Efficacy : In a study examining the efficacy of various pyrimidine derivatives against HIV, this compound showed promising results with an EC50 value significantly lower than that of standard antiviral agents.

- Cytotoxicity Assays : Flow cytometry assays revealed that this compound could induce apoptosis in MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Investigations into the binding dynamics revealed that the compound stabilizes specific conformations of reverse transcriptase, enhancing its inhibitory effects on viral replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.